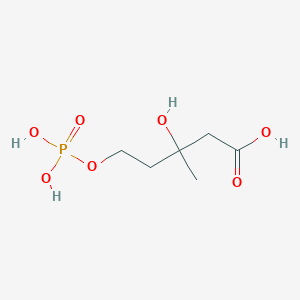

MEVALONIC ACID-5-PHOSPHATE

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxy-3-methyl-5-phosphonooxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O7P/c1-6(9,4-5(7)8)2-3-13-14(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZYCXHTTZZYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOP(=O)(O)O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868263 | |

| Record name | Phosphomevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-94-2 | |

| Record name | Phosphomevalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphomevalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphomevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Transformations and Metabolic Intermediates Involving Mevalonic Acid 5 Phosphate

Biosynthesis of Mevalonic Acid-5-Phosphate (MVAP)

The synthesis of MVAP is the first committed step after the formation of mevalonic acid in the lower mevalonate (B85504) pathway. This reaction involves the phosphorylation of the primary hydroxyl group at the C5 position of mevalonic acid.

Mevalonic acid-5-phosphate is synthesized from mevalonic acid in a reaction catalyzed by the enzyme mevalonate kinase (MVK). nih.govreactome.orgwikipedia.org MVK is a key enzyme in the early stages of isoprenoid and sterol synthesis. wikipedia.org The enzyme facilitates the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to mevalonic acid, yielding MVAP and ADP. nih.govreactome.org Evidence for the formation of 5-phosphomevalonate from mevalonate by MVK has been demonstrated in various organisms, including the latex of the rubber tree Hevea brasiliensis. nih.gov

The phosphorylation of mevalonic acid by MVK is an ATP-dependent process. nih.govbrighton.ac.uk The reaction requires a magnesium ion (Mg²⁺) as a cofactor, which coordinates to the beta- and gamma-phosphates of ATP. nih.govresearchgate.net Structural studies of rat MVK in complex with MgATP have provided insights into the catalytic mechanism. nih.gov Key amino acid residues in the active site play crucial roles in the phosphoryl transfer. nih.govresearchgate.net

The proposed mechanism suggests that the carboxyl group of the amino acid Aspartate-204 (Asp204) acts as a catalytic base, abstracting a proton from the C5 hydroxyl group of mevalonic acid. nih.govresearchgate.net This facilitates the nucleophilic attack of the resulting alkoxide ion on the gamma-phosphate of ATP. nih.gov The transition state, a penta-coordinated gamma-phosphoryl group, is stabilized by interactions with the Mg²⁺ ion, as well as the amino acids Lysine-13 (Lys13) and Glutamate-193 (Glu193). nih.govresearchgate.net Lys13 may also help to lower the pKa of the C5 hydroxyl group, making it more readily deprotonated. nih.govresearchgate.net More recent computational studies support a direct phosphorylation mechanism where Arg241 is crucial for positioning the ATP molecule for in-line phosphate transfer. brighton.ac.uk While ATP is the primary phosphate donor, MVK from Hevea brasiliensis can also utilize inosine (B1671953) triphosphate (ITP) effectively and is slightly active with uridine (B1682114) triphosphate (UTP). nih.gov

| Key Component | Role in Phosphoryl Transfer |

| ATP | Provides the phosphate group for transfer. |

| Mg²⁺ | Coordinates with ATP's β- and γ-phosphates, stabilizing the transition state. nih.govresearchgate.net |

| Asp204 | Acts as a catalytic base, abstracting a proton from mevalonate's C5 hydroxyl group. nih.govresearchgate.net |

| Lys13 | Interacts with the γ-phosphate, stabilizes the transition state, and may influence the pKa of the C5 hydroxyl. nih.govresearchgate.net |

| Glu193 | Helps stabilize the penta-coordinated γ-phosphoryl group in the transition state. nih.govresearchgate.net |

| Arg241 | Organizes the triphosphate tail of ATP for in-line phosphate transfer. brighton.ac.uk |

Mevalonate kinase exhibits a strong specificity for its substrate, mevalonic acid. nih.gov Studies using substrate analogues have shown that the interaction between the enzyme and its substrate is highly dependent on the ligands at the C3 position of mevalonic acid. nih.gov The enzyme's affinity and catalytic activity are significantly reduced or lost if the methyl and hydroxyl groups at C3 are replaced. nih.gov However, the enzyme can tolerate some modifications at other positions. For instance, monomethylation at the C2 and C4 positions still yields products that are enzymically active. nih.gov

Enlarging the substituent at the C6 position leads to compounds that are inhibitory rather than substrates, suggesting they bind to a hydrophobic region of the enzyme but are not correctly positioned for catalysis. nih.gov The enzyme demonstrates high enantioselectivity, preferentially phosphorylating the biologically active (R)-enantiomer of mevalonic acid. researchgate.net

| Substrate Analogue Modification | Effect on MVK Activity |

| Replacement of both C3 ligands (hydroxyl and methyl) | Loss of affinity and enzymatic activity. nih.gov |

| Monomethylation at C2 and C4 | Yields enzymically active products. nih.gov |

| Prolongation of the carbon chain at C6 | Results in inhibitory compounds rather than substrates. nih.gov |

Further Metabolism of Mevalonic Acid-5-Phosphate

Following its synthesis, MVAP is further phosphorylated to continue along the mevalonate pathway, which ultimately leads to the production of the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org

Mevalonic acid-5-phosphate is converted to mevalonic acid-5-diphosphate (MVAPP), also known as mevalonate-5-pyrophosphate. wikipedia.orgpatsnap.com This reaction involves the addition of a second phosphate group to the phosphate moiety of MVAP. patsnap.com This step is essential for the subsequent decarboxylation reaction that yields IPP. wikipedia.org

The phosphorylation of MVAP to MVAPP is catalyzed by the enzyme phosphomevalonate kinase (PMK). wikipedia.orgpatsnap.comwikipedia.org Like MVK, this is an ATP-dependent reaction where PMK transfers the gamma-phosphate from ATP to MVAP, forming MVAPP and ADP. patsnap.comuniprot.org PMK is a crucial enzyme in the mevalonate pathway, and its inhibition can halt the pathway, leading to a reduction in the synthesis of downstream products like cholesterol. patsnap.com

Kinetic studies of PMK from Streptococcus pneumoniae have shown that the enzyme follows a random sequential bi-bi mechanism, where both substrates (MVAP and ATP) bind to the enzyme in a random order before the chemical reaction occurs. nih.gov

Kinetic Constants for S. pneumoniae Phosphomevalonate Kinase nih.gov

| Direction | Constant | Substrate | Value |

| Forward | kcat | - | 3.4 s⁻¹ |

| Forward | Km | ATP | 74 µM |

| Forward | Ki | ATP | 137 µM |

| Forward | Km | Mevalonic Acid-5-Phosphate | 4.2 µM |

| Forward | Ki | Mevalonic Acid-5-Phosphate | 7.7 µM |

| Reverse | kcat | - | 3.9 s⁻¹ |

| Reverse | Km | ADP | 350 µM |

| Reverse | Ki | ADP | 410 µM |

| Reverse | Km | Mevalonic Acid-5-Diphosphate | 12 µM |

| Reverse | Ki | Mevalonic Acid-5-Diphosphate | 14 µM |

ATP Dependence in Diphosphate (B83284) Formation

The conversion of mevalonic acid-5-phosphate (also known as phosphomevalonic acid) to mevalonate-5-diphosphate is a pivotal phosphorylation event within the mevalonate pathway. nih.govresearchgate.net This biochemical reaction is catalyzed by the enzyme phosphomevalonate kinase (PMK). nih.govresearchgate.netresearchgate.net The process is critically dependent on adenosine (B11128) triphosphate (ATP), which serves as the phosphate donor. nih.govqub.ac.uk In this enzymatic step, the terminal (gamma) phosphoryl group from an ATP molecule is transferred to the phosphate group of mevalonic acid-5-phosphate. qub.ac.uknih.gov This reaction results in the formation of mevalonate-5-diphosphate and adenosine diphosphate (ADP). nih.gov The activity of phosphomevalonate kinase, like other kinases in this pathway, is a cation-dependent reaction. nih.gov

Downstream Products and Biological Building Blocks Derived from the Mevalonate Pathway

The synthesis of mevalonate-5-diphosphate is an essential precursor step for the generation of a wide array of vital biological molecules. wikipedia.org Subsequent enzymatic reactions utilize this intermediate to produce the fundamental building blocks for all isoprenoids. nih.govwikipedia.org

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP)

Following its synthesis, mevalonate-5-diphosphate undergoes an ATP-dependent decarboxylation catalyzed by the enzyme mevalonate-5-diphosphate decarboxylase. researchgate.netwikipedia.orgnih.gov This reaction yields isopentenyl pyrophosphate (IPP), a five-carbon molecule that is one of the two fundamental building blocks for isoprenoids. nih.govnih.govresearchgate.net IPP exists in equilibrium with its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov The interconversion between IPP and DMAPP is facilitated by the enzyme isopentenyl pyrophosphate isomerase. nih.govpnas.org Together, IPP and DMAPP are the essential C5 units from which all isoprenoid compounds are constructed. nih.govnih.gov

Isoprenoids (e.g., Farnesyl Pyrophosphate (FPP), Geranylgeranyl Pyrophosphate (GGPP))

IPP and DMAPP serve as the substrates for a series of condensation reactions that elongate the carbon chain, forming larger isoprenoid precursors. pnas.orgmdpi.com These key intermediates in the isoprenoid biosynthetic pathway include geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). researchgate.net The synthesis of these molecules is catalyzed by enzymes such as farnesyl pyrophosphate synthase and geranylgeranyl pyrophosphate synthase. mdpi.comcreative-proteomics.com Farnesyl pyrophosphate synthase catalyzes the sequential condensation of IPP with DMAPP to first form the 10-carbon GPP, and then the addition of another IPP molecule to GPP produces the 15-carbon FPP. mdpi.comtandfonline.com Geranylgeranyl pyrophosphate synthase extends FPP by adding another IPP molecule, resulting in the 20-carbon GGPP. nih.gov FPP and GGPP are critical branch-point metabolites that are precursors to a vast number of other molecules. researchgate.nettandfonline.com

Sterols (e.g., Cholesterol)

Farnesyl pyrophosphate is a crucial precursor for the biosynthesis of sterols, including cholesterol. brainkart.com The first committed step in sterol synthesis involves the head-to-head condensation of two molecules of FPP to form squalene (B77637). brainkart.comresearchgate.net This reaction is catalyzed by the enzyme squalene synthase. researchgate.net Squalene then undergoes a series of complex enzymatic reactions, including epoxidation and cyclization, to form lanosterol, the first sterol intermediate. researchgate.netacs.org Subsequent modifications of lanosterol, involving a number of enzymes, ultimately lead to the production of cholesterol. researchgate.netacs.org

Non-Sterol Isoprenoids (e.g., Dolichol, Ubiquinone, Heme-A, Vitamin K, Steroid Hormones)

The mevalonate pathway is also responsible for the synthesis of a diverse array of non-sterol isoprenoids that are essential for various cellular functions. nih.govnih.gov

Dolichol : These long-chain polyisoprenoids are synthesized from precursors derived from the mevalonate pathway and are involved in glycoprotein (B1211001) synthesis. nih.govnih.gov

Ubiquinone : Also known as coenzyme Q, ubiquinone consists of a benzoquinone ring and a polyisoprenoid side chain. It is a vital component of the mitochondrial electron transport chain. researchgate.netfrontiersin.org The biosynthesis of ubiquinone utilizes isoprenoid precursors from the mevalonate pathway. nih.gov

Heme-A : A critical component of cytochrome c oxidase in the electron transport chain, Heme-A contains a farnesyl tail derived from FPP.

Vitamin K : This essential vitamin, involved in blood coagulation, is a quinone derivative with a polyisoprenoid side chain.

Steroid Hormones : These hormones are derivatives of cholesterol and are therefore indirectly products of the mevalonate pathway. oup.comcolostate.edunih.gov Cholesterol is the precursor for the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens. colostate.edunih.gov The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone. colostate.edu

| Downstream Product Category | Key Precursor from Mevalonate Pathway | Examples of Final Products | Primary Function |

| Isoprenoid Building Blocks | Mevalonate-5-Diphosphate | Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP) | Universal precursors for all isoprenoids |

| Linear Isoprenoids | IPP and DMAPP | Farnesyl Pyrophosphate (FPP), Geranylgeranyl Pyrophosphate (GGPP) | Precursors for sterols and non-sterol isoprenoids, protein prenylation |

| Sterols | Farnesyl Pyrophosphate (FPP) | Cholesterol | Membrane structure, precursor for steroid hormones, bile acids, vitamin D |

| Non-Sterol Isoprenoids | Farnesyl Pyrophosphate (FPP), Geranylgeranyl Pyrophosphate (GGPP) | Dolichol, Ubiquinone (Coenzyme Q10), Heme-A, Vitamin K | Glycoprotein synthesis, electron transport, blood coagulation |

| Steroid Hormones | Cholesterol (derived from FPP) | Cortisol, Aldosterone, Testosterone, Estradiol | Regulation of metabolism, immune function, reproduction |

Regulation of Mevalonate Pathway Flux and Mevalonic Acid 5 Phosphate Homeostasis

Transcriptional Control Mechanisms

Transcriptional regulation of the genes encoding the enzymes of the mevalonate (B85504) pathway is a primary control point for modulating the flow of metabolites, including mevalonic acid-5-phosphate. This regulation is orchestrated by a network of transcription factors that respond to various cellular signals.

Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcriptional regulators of the mevalonate pathway. nih.govresearchgate.net The SREBP family includes three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. While SREBP-1 isoforms are primarily involved in fatty acid synthesis, SREBP-2 is the master transcriptional regulator of genes involved in cholesterol biosynthesis. nih.govnih.gov

SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane, where they form a complex with SREBP cleavage-activating protein (SCAP). nih.govresearchgate.net When cellular sterol levels are low, the SCAP-SREBP complex is transported to the Golgi apparatus. nih.gov In the Golgi, two proteases, site-1 protease (S1P) and site-2 protease (S2P), sequentially cleave the SREBP precursor, releasing the mature, transcriptionally active N-terminal domain. nih.gov This active form of SREBP then translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription. nih.govnih.gov Target genes for SREBP-2 include those encoding key enzymes of the mevalonate pathway, such as HMG-CoA synthase, HMG-CoA reductase (HMGCR), and mevalonate kinase. nih.gov

| Key Proteins in SREBP Activation | Function | Cellular Location |

| SREBP-2 | Master transcriptional regulator of mevalonate pathway genes. | Endoplasmic Reticulum (inactive), Nucleus (active) |

| SCAP | Sterol sensor; escorts SREBP-2 from the ER to the Golgi in low sterol conditions. | Endoplasmic Reticulum, Golgi Apparatus |

| S1P and S2P | Proteases that cleave and activate SREBP-2. | Golgi Apparatus |

Hypoxia, or low oxygen condition, is a common feature of the tumor microenvironment and can influence cellular metabolism, including the mevalonate pathway. frontiersin.org Hypoxia-Inducible Factor 1 (HIF-1) is a key transcription factor that mediates cellular adaptation to low oxygen. nih.govresearchgate.net Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it forms a complex with HIF-1β to regulate the expression of target genes. frontiersin.orgresearchgate.net

Several studies have indicated that HIF-1α can modulate the mevalonate pathway. frontiersin.org For instance, HIF-1α has been shown to directly induce the transcription of the INSIG-2 gene. frontiersin.org INSIG-2 is an ER membrane protein that plays a role in the retention of the SCAP-SREBP complex in the ER, thereby inhibiting SREBP processing and subsequent activation of the mevalonate pathway. frontiersin.org This suggests a mechanism by which hypoxia can lead to a downregulation of cholesterol synthesis. frontiersin.org

The tumor suppressor protein p53, often referred to as the "guardian of the genome," plays a crucial role in preventing cancer formation. nih.gov Emerging evidence indicates that p53 can also regulate cellular metabolism, including the mevalonate pathway. nih.govshef.ac.uk Wild-type p53 has been shown to repress the mevalonate pathway by transcriptionally inducing the ABCA1 gene. nih.govshef.ac.uk The ABCA1 protein is a cholesterol transporter that, when upregulated, leads to a decrease in intracellular cholesterol levels. This, in turn, inhibits the maturation and activation of SREBP-2, the master regulator of the pathway. nih.gov

Conversely, loss-of-function mutations in the TP53 gene, which are common in human cancers, can lead to the upregulation of the mevalonate pathway. mdpi.comnih.gov Some mutant forms of p53 have been found to interact with SREBP-2 in the nucleus, enhancing the transcription of mevalonate pathway genes and promoting tumor progression. mdpi.comnih.gov This creates a positive feedback loop where mutant p53 drives the mevalonate pathway, which in turn supports the oncogenic activities associated with mutant p53. nih.gov

| Factor | Effect on Mevalonate Pathway | Mechanism of Action |

| Wild-type p53 | Repression | Induces ABCA1 expression, which inhibits SREBP-2 maturation. nih.gov |

| Mutant p53 | Activation | Interacts with SREBP-2 to enhance transcription of pathway genes. mdpi.comnih.gov |

Post-Translational and Allosteric Regulation

In addition to transcriptional control, the mevalonate pathway is also finely tuned by post-translational modifications and allosteric feedback mechanisms. These rapid-acting regulatory processes allow cells to quickly adjust the pathway's output in response to changes in the levels of downstream metabolites.

Downstream non-sterol isoprenoid metabolites, such as Farnesyl pyrophosphate (FPP) and Geranylgeranyl pyrophosphate (GGPP), exert feedback inhibition on key enzymes in the mevalonate pathway. nih.govnih.govcreative-proteomics.com This feedback regulation helps to maintain appropriate levels of these essential molecules for processes like protein prenylation. nih.gov

FPP and GGPP have been shown to inhibit mevalonate kinase, one of the initial enzymes in the pathway following the formation of mevalonate. nih.gov This inhibition is competitive with respect to ATP, one of the substrates for the kinase. nih.gov Furthermore, FPP can also allosterically inhibit HMG-CoA reductase, the rate-limiting enzyme of the pathway. creative-proteomics.com This feedback mechanism ensures that an accumulation of these isoprenoids will lead to a decrease in their own synthesis. creative-proteomics.comnih.gov

The end-product of the sterol branch of the mevalonate pathway, cholesterol, plays a central role in its own regulation through a sophisticated feedback inhibition system. creative-proteomics.comnih.gov High levels of intracellular cholesterol prevent the activation of SREBP-2, thereby downregulating the transcription of genes for cholesterol synthesis. nih.gov Cholesterol exerts this effect by binding to SCAP, which causes a conformational change that promotes the binding of SCAP to the INSIG proteins in the ER membrane. researchgate.net This complex is retained in the ER, preventing the transport of SREBP-2 to the Golgi for activation. researchgate.net

Furthermore, certain oxysterols, which are oxidized derivatives of cholesterol, can also induce the degradation of HMG-CoA reductase. nih.govresearchgate.net These molecules promote the ubiquitination of HMGCR, targeting it for proteasomal degradation. nih.gov This multi-pronged approach of transcriptional and post-translational control ensures that cellular cholesterol levels are maintained within a narrow and optimal range.

Phosphorylation-Mediated Regulation (e.g., AMP-activated protein kinase (AMPK))

AMP-activated protein kinase (AMPK) functions as a critical cellular energy sensor, and its activity is central to the regulation of cholesterol and lipid metabolism. frontiersin.orgnih.gov When intracellular ATP levels are low, AMPK is activated and works to inhibit anabolic pathways to conserve energy. frontiersin.org The mevalonate pathway is a key target of AMPK-mediated inhibition.

AMPK directly regulates 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme of the mevalonate pathway, through phosphorylation. frontiersin.orgnih.gov Specifically, AMPK phosphorylates a serine residue (Ser872 in human HMGCR) within the enzyme's catalytic domain. frontiersin.orgnih.gov This phosphorylation event suppresses the enzymatic activity of HMGCR, thereby reducing the conversion of HMG-CoA to mevalonate and decreasing the downstream production of mevalonic acid-5-phosphate. frontiersin.org This regulation occurs independently of the feedback mechanisms mediated by mevalonate-derived metabolites. frontiersin.org

Beyond direct enzyme phosphorylation, AMPK also exerts indirect control over the mevalonate pathway by inhibiting Sterol Regulatory Element-Binding Proteins (SREBPs). frontiersin.org SREBPs are transcription factors that control the expression of genes involved in lipid and cholesterol biosynthesis, including HMGCR. AMPK can phosphorylate SREBPs, which inhibits their proteolytic processing, subsequent nuclear translocation, and transactivation activity. frontiersin.org By suppressing SREBP function, AMPK effectively downregulates the transcription of key enzymes in the mevalonate pathway, leading to a coordinated reduction in pathway flux. frontiersin.org

| Regulatory Kinase | Target Protein | Effect of Phosphorylation | Consequence for Mevalonate Pathway |

| AMPK | HMG-CoA Reductase (HMGCR) | Inhibition of catalytic activity | Decreased production of mevalonate |

| AMPK | SREBPs | Inhibition of nuclear translocation and transactivation | Reduced transcription of pathway enzymes |

Sterol-Induced Enzyme Degradation (e.g., HMG-CoA Reductase, influencing upstream flux)

The stability and degradation of HMG-CoA Reductase (HMGCR) are tightly controlled by the levels of sterols, providing a potent feedback mechanism to regulate the upstream flux of the mevalonate pathway. When sterols, particularly cholesterol, accumulate in the membranes of the endoplasmic reticulum (ER), they trigger the accelerated ubiquitination and subsequent proteasomal degradation of HMGCR. nih.govnih.govpnas.orgresearchgate.net This process can dramatically reduce the half-life of the HMGCR protein from approximately 12 hours to less than one hour, thereby rapidly shutting down cholesterol synthesis. researchgate.net

This sterol-induced degradation is a complex process orchestrated by several key proteins:

Insig Proteins (Insig-1 and Insig-2): These ER membrane proteins act as sterol sensors. When sterol levels rise, they bind to HMGCR. nih.govnih.govpnas.orgresearchgate.net

Ubiquitin Ligases (gp78 and Trc8): The binding of Insig to HMGCR facilitates the recruitment of membrane-bound E3 ubiquitin ligases, such as gp78 and Trc8. nih.govnih.govpnas.org These enzymes are responsible for attaching ubiquitin chains to HMGCR, marking it for degradation. nih.govresearchgate.netresearchgate.net The interplay between Insig-1, Insig-2, gp78, and Trc8 dictates the ubiquitination of HMGCR. nih.govnih.govpnas.org

Other Factors: The process is further stimulated by the non-sterol isoprenoid geranylgeraniol and involves the VCP (Valosin-containing protein) complex, which extracts the ubiquitinated HMGCR from the ER membrane for delivery to the proteasome. researchgate.net

This regulated degradation pathway ensures that as the end-product (cholesterol) accumulates, the activity of the rate-limiting enzyme is swiftly curtailed, preventing excessive cholesterol synthesis and maintaining cellular homeostasis of mevalonic acid-5-phosphate and its derivatives.

| Component | Function in HMGCR Degradation |

| Sterols | Trigger the binding of Insig to HMGCR |

| Insig-1 / Insig-2 | ER membrane proteins that bind HMGCR in the presence of sterols |

| gp78 / Trc8 | E3 ubiquitin ligases that mediate HMGCR ubiquitination |

| Geranylgeraniol | Non-sterol isoprenoid that stimulates the final extraction step |

| VCP Complex | Extracts ubiquitinated HMGCR from the ER membrane |

| Proteasome | Degrades the ubiquitinated HMGCR protein |

Interacting Cellular Signaling Pathways

Phosphoinositide 3-kinase (PI3K)—Protein Kinase B (AKT)—Mammalian Target of Rapamycin Complex 1 (mTORC1) Pathway

The PI3K-AKT-mTORC1 pathway is a central regulator of cell growth and metabolism. qiagen.comwikipedia.org This pathway is often hyperactivated in cancer and plays a crucial role in promoting the anabolic processes necessary for cell proliferation, including lipid synthesis. nih.govqiagen.com There is a significant connection between PI3K-AKT-mTORC1 signaling and the mevalonate pathway, primarily through the regulation of SREBPs. nih.gov

Activation of the PI3K/AKT pathway can lead to the activation of mTORC1. qiagen.commdpi.comnih.gov mTORC1, in turn, enhances lipogenesis by promoting the activity of SREBPs. nih.gov Furthermore, AKT can directly influence SREBPs by preventing their proteasomal degradation, which increases the levels of active nuclear SREBPs and subsequently boosts the transcription of genes for cholesterol and fatty acid biosynthesis. nih.gov This upregulation of SREBP target genes, including HMGCR, directly increases the flux through the mevalonate pathway. nih.gov Inhibition of mTORC1 with rapamycin has been shown to block both the active form of SREBP and the expression of its target genes, highlighting the critical role of this pathway in controlling mevalonate synthesis. nih.gov

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing key roles in immunity, cell proliferation, and differentiation. wikipedia.orgyoutube.com The STAT3 protein, in particular, has been linked to the regulation of aberrant lipid metabolism in cancer. frontiersin.org

Recent studies have demonstrated that inhibitors of HMGCR, such as simvastatin, can induce apoptosis and cell cycle arrest in cancer cells by activating AMPK and concurrently inhibiting the STAT3 axis. frontiersin.org This suggests a regulatory link where the mevalonate pathway's activity can influence STAT3 signaling. Conversely, restoring mevalonate levels can reverse the statin-induced suppression of STAT3, indicating that mevalonate-derived products are necessary to maintain STAT3 activity in certain contexts. frontiersin.org The JAK/STAT pathway can also integrate with other signaling networks, such as PI3K/AKT, which in turn influences the mevalonate pathway, forming a complex regulatory web. wikipedia.org

Hippo Signaling Pathway (YAP-TAZ)

The Hippo signaling pathway is a crucial regulator of organ size, tissue regeneration, and cell proliferation. pnas.orgnih.gov Its primary downstream effectors are the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). nih.govnih.gov The activity of YAP/TAZ is tightly controlled by the mevalonate pathway. pnas.orgnih.gov

Inhibition of HMGCR by statins leads to the cytoplasmic retention and inhibition of YAP/TAZ. nih.gov This effect is not due to cholesterol depletion but rather the lack of non-sterol isoprenoid products, specifically geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net GGPP is essential for the post-translational modification (prenylation) of small GTPases, particularly Rho GTPases. nih.govresearchgate.net Active, geranylgeranylated Rho GTPases are required to promote the nuclear accumulation and transcriptional activity of YAP/TAZ. pnas.orgnih.govscienceopen.com When the mevalonate pathway is inhibited, Rho GTPases are not properly prenylated and activated, which in turn leads to the phosphorylation and inactivation of YAP/TAZ. pnas.orgnih.gov This metabolic control of the Hippo pathway demonstrates a direct link between cellular metabolism and the machinery that governs cell proliferation and organ size. nih.gov

| Interacting Pathway | Key Mediator(s) | Interaction Effect on Mevalonate Pathway |

| PI3K-AKT-mTORC1 | SREBPs | Promotes SREBP activation, increasing transcription of HMGCR and other pathway enzymes. |

| JAK/STAT3 | STAT3 | Activity is influenced by mevalonate pathway products; pathway inhibition can suppress STAT3. |

| Hippo | YAP/TAZ, Rho GTPases, GGPP | Pathway products (GGPP) are required for Rho activation, which in turn activates YAP/TAZ. |

Genetic and Inherited Disorders Associated with Mevalonic Acid 5 Phosphate Metabolism

Pathophysiological Mechanisms in MKD

The clinical manifestations of Mevalonate (B85504) Kinase Deficiency are a direct result of the metabolic disturbances caused by the deficient enzyme. A key pathophysiological mechanism is the impairment of protein prenylation.

Protein prenylation is a post-translational modification essential for the proper function of a large number of proteins, particularly small GTPases which play critical roles in various cellular signaling pathways. nih.gov The mevalonate pathway produces isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are attached to these proteins. nih.gov

In MKD, the reduced activity of mevalonate kinase leads to a decreased synthesis of these essential isoprenoid lipids. frontiersin.org This shortage, particularly of GGPP, compromises the prenylation of proteins. nih.gov The consequences of impaired protein prenylation in MKD include:

Accumulation of Unprenylated Proteins: The lack of sufficient isoprenoid lipids results in the accumulation of small GTPase proteins in their unprenylated, and often inactive, form. frontiersin.org

Dysregulation of Inflammatory Pathways: Many small GTPases are crucial regulators of the innate immune system. nih.gov Defective prenylation can lead to the inappropriate activation of inflammatory signaling pathways. nih.gov For instance, a lack of geranylgeranylation can result in the activation of the pyrin inflammasome, leading to an overproduction of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.govnih.gov This is considered a primary driver of the recurrent fevers and systemic inflammation seen in MKD patients. nih.gov

Mitochondrial Dysfunction: The mevalonate pathway is also important for mitochondrial function. researchgate.net Impaired protein prenylation can affect proteins essential for mitochondrial quality control, potentially leading to mitochondrial damage and increased production of reactive oxygen species (ROS), which can further contribute to inflammation. researchgate.net

Unregulated Inflammation and Interleukin-1 Beta (IL-1β) Production

Genetic disorders associated with the metabolism of mevalonic acid-5-phosphate, primarily Mevalonate Kinase Deficiency (MKD), are fundamentally autoinflammatory in nature. frontiersin.orgnih.gov The pathophysiology is not driven by an accumulation of mevalonic acid-5-phosphate itself, but rather by the consequences of its insufficient production from mevalonic acid due to mutations in the MVK gene. frontiersin.orgaiarthritis.org This enzymatic block leads to a critical shortage of downstream isoprenoid compounds, which are essential for a variety of cellular functions, including the post-translational modification of proteins known as prenylation. nih.govnih.gov

A deficiency in isoprenoids, particularly geranylgeranyl pyrophosphate (GGPP), disrupts the prenylation of small GTP-binding proteins (GTPases). nih.gov This lack of proper prenylation is a key trigger for innate immune activation. nih.gov It leads to the activation of an intracellular multiprotein complex known as the inflammasome, specifically the NLRP3 inflammasome. researchgate.netnih.gov Inflammasome activation results in the cleavage and activation of caspase-1, an enzyme that processes the precursor form of Interleukin-1 beta (pro-IL-1β) into its mature, highly pro-inflammatory form. nih.govresearchgate.net Consequently, patients with MKD exhibit an overproduction of IL-1β, a central cytokine driving the recurrent episodes of fever and systemic inflammation characteristic of the disease. nih.govnih.gov Studies on mononuclear cells from patients with Hyper-IgD Syndrome (HIDS), a form of MKD, confirm that these cells release significantly more IL-1β. nih.gov

The pivotal role of IL-1β in the pathology of these disorders is further underscored by the clinical efficacy of IL-1β-targeting therapies, which can prevent inflammatory attacks. nih.govmsdmanuals.com

| Key Molecular Event | Consequence | Associated Disorder |

| MVK Gene Mutation | Reduced Mevalonate Kinase activity | Mevalonate Kinase Deficiency (MKD) |

| Isoprenoid Deficiency | Impaired protein prenylation | MKD, HIDS, Mevalonic Aciduria |

| Inflammasome Activation | Increased Caspase-1 activity | MKD, HIDS |

| Pro-IL-1β Cleavage | Overproduction of active IL-1β | MKD, HIDS |

Contributions to Oxidative Stress

The metabolic disruption in disorders of mevalonic acid-5-phosphate metabolism is a significant source of cellular oxidative stress. mdpi.commdpi.com The mevalonate pathway is the sole biosynthetic route for Coenzyme Q10 (ubiquinone), a vital lipid-soluble antioxidant and an essential electron carrier in the mitochondrial respiratory chain. nih.govmdpi.com A deficiency in mevalonate kinase activity impairs the synthesis of downstream products, including Coenzyme Q10. nih.govmdpi.com

Reduced levels of Coenzyme Q10 can lead to abnormal mitochondrial respiratory function, causing an increase in the production of reactive oxygen species (ROS), such as superoxide radicals. nih.govresearchgate.net This "electron leak" from a dysfunctional respiratory chain is a primary driver of oxidative damage. mdpi.com Furthermore, the pathway also produces other molecules with antioxidant properties, such as dolichol, a scavenger of free radicals within cell membranes. mdpi.com The shortage of these protective molecules, coupled with increased ROS generation from dysfunctional mitochondria, creates a state of significant oxidative stress, which can damage lipids, proteins, and DNA. nih.govmdpi.com This oxidative stress is hypothesized to be a contributing factor to the chronic hyperinflammation seen in these disorders. mdpi.com

Mitochondrial Dysfunction

Mitochondrial health is heavily compromised in genetic disorders affecting mevalonic acid-5-phosphate metabolism. nih.gov The connection is multifaceted, stemming directly from the biochemical deficiencies caused by the faulty mevalonate pathway. researchgate.net As noted previously, the pathway's role in producing Coenzyme Q10 is critical for the function of the mitochondrial electron transport chain. nih.govresearchgate.net A shortage of Coenzyme Q10 impairs the efficiency of this chain, leading to reduced ATP production and increased generation of ROS. nih.govmdpi.com

This impairment can lead to several indicators of mitochondrial dysfunction, including a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytosol, which can trigger programmed cell death. nih.govresearchgate.net The accumulation of damaged mitochondria, which are not efficiently cleared due to defects in autophagy, further exacerbates cellular stress and contributes to the inflammatory phenotype. researchgate.netnih.gov The interplay between the lack of essential isoprenoids, subsequent oxidative stress, and impaired mitochondrial quality control creates a vicious cycle that perpetuates cellular damage. nih.govresearchgate.net

Autophagy Defects

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins to maintain cellular homeostasis. nih.gov Emerging evidence links the mevalonate pathway to the regulation of autophagy. nih.govnih.gov A severe reduction in protein prenylation, a direct consequence of insufficient isoprenoid synthesis in disorders like MKD, has been associated with defective autophagy. nih.govresearchgate.net

The proper functioning of small GTPases, many of which require prenylation, is essential for the formation and maturation of autophagosomes, the structures that engulf cellular debris for degradation. mdpi.comnih.gov When prenylation is impaired, this quality control mechanism falters. This can lead to the accumulation of damaged or redundant organelles, most notably mitochondria. nih.govresearchgate.net The failure to remove these damaged mitochondria (a process known as mitophagy) is particularly detrimental, as they continue to produce ROS, contributing to oxidative stress and activating the inflammasome. nih.govresearchgate.net It is hypothesized that this mechanism—where defective autophagy fails to clear damaged mitochondria, leading to increased cell death and inflammation—plays a significant role in the pathophysiology of Mevalonate Kinase Deficiency. nih.govnih.gov

Developmental Delays and Neurological Symptoms

The clinical spectrum of Mevalonate Kinase Deficiency is broad, with the most severe form, known as Mevalonic Aciduria (MVA), characterized by significant neurological involvement in addition to systemic inflammation. nih.govorpha.net In contrast to the milder Hyper-IgD Syndrome (HIDS), MVA is associated with profound and often progressive neurological symptoms that manifest early in life. orpha.netnih.gov

These neurological manifestations are diverse and can be debilitating. medlink.com Common findings in severely affected patients include developmental delay, psychomotor retardation, progressive cerebellar ataxia, and hypotonia (low muscle tone). frontiersin.orgnih.govnih.gov Ocular involvement, such as retinal dystrophy, is also frequently reported. nih.govresearchgate.net While inflammatory episodes are a hallmark of the disease, some patients may present with a severe neurological phenotype even without prominent signs of autoinflammation, making diagnosis challenging. nih.gov The severity of the disease and the presence of neurological symptoms generally correlate with the degree of residual mevalonate kinase enzyme activity; patients with MVA have almost no functional enzyme activity. orpha.net These severe neurological impairments contribute significantly to the functional disability associated with the severe end of the MKD spectrum. nih.govresearchgate.net

| Neurological Symptom | Frequency in Severe MKD (MVA) | Typical Onset |

| Developmental Delay | Common | First years of life frontiersin.orgnih.gov |

| Cerebellar Ataxia | Common | First years of life nih.govnih.gov |

| Psychomotor Retardation | Common | Infancy/Early Childhood nih.gov |

| Hypotonia | Reported | Infancy nih.gov |

| Retinal Dystrophy | Frequently Reported (31% in case reports) | Early in life nih.govresearchgate.net |

| Headaches | Frequent (41% in cohort studies) | Variable nih.govresearchgate.net |

Clinical and Biological Implications of Mevalonic Acid 5 Phosphate Pathway Dysregulation

Role in Oncogenesis and Cancer Progression

Metabolic reprogramming is a hallmark of cancer, providing the energy and building blocks necessary for rapid cell growth and proliferation. frontiersin.org An elevated or deregulated mevalonate (B85504) pathway activity is a common feature in many cancers, indicating a dependency on the continuous supply of its metabolites for tumor development and progression. nih.gov

Upregulation of the Mevalonate Pathway in Various Malignancies

Elevated MVA pathway activity has been identified in a wide array of cancers, including breast, prostate, pancreatic, lung, esophageal, and hepatic cancers, as well as leukemia. researchgate.netnih.gov This upregulation is not coincidental but is driven by specific molecular alterations that are characteristic of cancer cells. nih.gov High expression levels of MVA pathway genes, such as those for the rate-limiting enzyme HMG-CoA reductase (HMGCR), have been shown to correlate with poor prognosis in breast cancer patients. nih.gov

Several mechanisms contribute to this dysregulation. These include mutations in tumor suppressor proteins like p53, abnormal activation of transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs), and the influence of oncogenic signaling pathways like PI3K-AKT-mTOR and Ras. nih.govnih.gov For instance, certain gain-of-function mutations in the p53 gene can enhance MVA pathway activity, creating a positive feedback loop that promotes tumorigenesis. nih.govnih.gov

Table 1: Mechanisms of Mevalonate Pathway Upregulation in Cancer

| Mechanism | Description | Associated Cancers |

|---|---|---|

| Mutations in Tumor Suppressors | Loss-of-function of wild-type p53 or gain-of-function mutations can increase SREBP-2 maturation and transcriptional activity, upregulating pathway enzymes. nih.govnih.gov | Breast, Colorectal, Hepatocellular, Pancreatic nih.govnih.gov |

| Oncogenic Signaling | Pathways like PI3K/AKT and oncogenes like MYC and RAS can increase the expression and activity of SREBPs and other pathway enzymes. nih.govnih.govutoronto.ca | Prostate, Pancreatic, Leukemia, various others nih.govnih.govutoronto.ca |

| Abnormal Transcription Factor Activity | Overactivation of SREBPs, the master regulators of lipid metabolism, leads to increased transcription of MVA pathway genes. nih.govmicrobone.de | Breast, Prostate, Leukemia, Hepatic nih.govmicrobone.de |

| Hypoxia | Hypoxia-inducible factor 1 (HIF-1) can abnormally regulate HMGCR, increasing pathway flux. researchgate.netnih.gov | Various solid tumors researchgate.netnih.gov |

Contribution to Cell Proliferation and Survival in Tumorigenesis

The MVA pathway's products are indispensable for the heightened proliferative and survival demands of cancer cells. nih.gov Cholesterol, a major end-product, is a crucial component for building new cell membranes required for rapidly dividing cells. metwarebio.com Beyond this structural role, the pathway provides essential non-sterol isoprenoid intermediates that are vital for various cellular processes that support oncogenesis. nih.gov

Dysregulation of the MVA pathway, often through the ectopic expression of HMGCR, can promote anchorage-independent growth, a key feature of transformed cells, and enhance tumor growth in xenograft models. nih.gov Cancer cells often become dependent on the MVA pathway to such an extent that its inhibition can trigger cell cycle arrest and apoptosis. frontiersin.org For example, studies in liver cancer have shown that inhibiting the pathway can induce apoptosis by activating AMPK and inhibiting the STAT3 axis. frontiersin.org

Isoprenoids (FPP, GGPP) in Oncogenic Protein Prenylation (Ras, Rho GTPases)

A critical function of the MVA pathway in cancer is the production of the isoprenoids farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net These molecules serve as lipid attachments for a post-translational modification process called prenylation. researchgate.net Prenylation is essential for the proper membrane localization and function of many signaling proteins, including small GTPases from the Ras and Rho families. frontiersin.orgnih.gov

In many cancers, these GTPases are mutated or overexpressed, leading to constitutively active signaling that drives cell proliferation, survival, and metastasis. researchgate.net By attaching to FPP or GGPP, these oncoproteins are anchored to the inner surface of the cell membrane, a prerequisite for their signaling activity. nih.gov For instance, Ras proteins are critical signaling hubs, and their function is dependent on farnesylation. nih.gov Similarly, Rho GTPases, which regulate the cytoskeleton, cell adhesion, and motility, require geranylgeranylation. frontiersin.org Therefore, the upregulation of the MVA pathway directly fuels these key oncogenic signaling pathways by providing the necessary FPP and GGPP. researchgate.net

Mevalonate Pathway as a Therapeutic Target in Oncology

Given the profound dependence of many tumors on a hyperactive MVA pathway, it has emerged as a significant target for anti-cancer therapy. nih.govresearchgate.net The most well-known inhibitors of this pathway are statins, which target HMG-CoA reductase, the rate-limiting enzyme. researchgate.net By blocking the production of mevalonate and all downstream products, statins deplete the pool of isoprenoids (FPP and GGPP) and cholesterol. researchgate.netresearchgate.net

This depletion has multiple anti-cancer effects:

Inhibition of Protein Prenylation: Lack of FPP and GGPP prevents the activation of oncoproteins like Ras and Rho, disrupting their downstream signaling pathways and leading to reduced cell proliferation and survival. researchgate.net

Induction of Apoptosis: Statin treatment can lead to apoptosis and suppress angiogenesis. researchgate.net

Reversal of Malignant Phenotype: In cancer cells with mutant p53, which drives MVA pathway upregulation, inhibitors can suppress invasive growth and survival. aacrjournals.org

Preclinical and epidemiological studies support an association between statin use and reduced mortality in several cancers, including colon, prostate, and breast cancer. frontiersin.org Other drugs that inhibit the pathway, such as nitrogen-containing bisphosphonates (which inhibit FPP synthase), also exhibit anti-cancer activity. aacrjournals.org These findings provide a strong rationale for exploring MVA pathway inhibitors as therapeutic agents in oncology. researchgate.netaacrjournals.org

Involvement in Autoimmune and Other Autoinflammatory Disorders

The clinical relevance of the mevalonate pathway extends to a group of rare genetic autoinflammatory diseases. nih.gov The primary example is Mevalonate Kinase Deficiency (MKD), a recessively inherited disorder caused by mutations in the MVK gene. nih.govnih.gov This gene encodes mevalonate kinase, the enzyme that phosphorylates mevalonic acid to produce mevalonic acid-5-phosphate. nih.gov

MKD presents as a spectrum of severity. The milder form is known as Hyperimmunoglobulinemia D Syndrome (HIDS), while the most severe form is Mevalonic Aciduria (MVA). nih.govmedlineplus.gov Both are characterized by recurrent episodes of fever and systemic inflammation, often accompanied by lymphadenopathy, abdominal pain, joint pain, and skin rashes. medlineplus.govprinto.it Severely affected individuals may also exhibit neurological impairments, such as developmental delay and ataxia. medlink.com

The pathophysiology stems from the enzymatic block, which leads to a deficiency in the biosynthesis of essential isoprenoids. nih.gov While the precise mechanisms are still being fully elucidated, a key consequence is the impairment of protein prenylation. nih.gov The resulting shortage of geranylgeranylated proteins is thought to lead to the activation of the pyrin inflammasome and subsequent overproduction of the pro-inflammatory cytokine interleukin-1β (IL-1β), a major driver of the inflammatory symptoms seen in patients. researchgate.netmdpi.com

Indirect Relevance in Cardiovascular Disease and Atherosclerosis

The most established clinical role of the mevalonate pathway is in cardiovascular health, primarily through its central role in cholesterol biosynthesis. metwarebio.comcreative-proteomics.com High levels of low-density lipoprotein (LDL) cholesterol are a major risk factor for atherosclerosis, the underlying cause of most cardiovascular diseases. creative-proteomics.com Statins, by inhibiting HMG-CoA reductase, effectively lower plasma cholesterol levels and are a cornerstone therapy for reducing cardiovascular risk. metwarebio.com

Beyond this direct link, an alternative "mevalonate hypothesis" proposes a more indirect role for the pathway in the etiology of atherosclerosis. researchgate.netnih.gov This hypothesis suggests that the primary driver of atherosclerosis is not cholesterol itself, but rather the free radicals that contribute to the formation of oxidized LDL, a widely accepted causal factor. nih.gov According to this model, inflammatory stimuli can activate the mevalonate pathway in endothelial cells. researchgate.netresearchgate.net This activation leads to a concomitant increase in two processes: cholesterol synthesis and the activation of NADPH oxidase, a major producer of superoxide free radicals in the vessel wall. nih.govresearchgate.net The activation of NADPH oxidase is dependent on the isoprenylation of the small GTPase Rac1, a process that requires MVA pathway products. nih.gov

Therefore, in this view, the correlation between cholesterol and cardiovascular disease exists because cholesterol production and free radical production are stimulated simultaneously by the same pathway. researchgate.netnih.gov The pathway's activation, driven by inflammation, is seen as the central causal factor for atherosclerosis, with cholesterol being a biomarker of this activation rather than the direct causative agent. researchgate.netnih.gov

Potential Links to Neurodegenerative Diseases (e.g., Alzheimer’s Disease)

The mevalonate (MVA) pathway, a fundamental metabolic cascade, is increasingly implicated in the pathophysiology of neurodegenerative diseases, including Alzheimer's disease (AD). benthamdirect.comnih.gov This pathway is not only crucial for cholesterol synthesis but also for producing a variety of non-sterol isoprenoids that are vital for normal cellular function. semanticscholar.org Dysregulation of cholesterol homeostasis is a known factor in AD, as the brain contains 25% of the body's total cholesterol, a key component of cell membranes. semanticscholar.org Evidence from genetic, epidemiological, and biochemical studies highlights the role of cholesterol in critical aspects of AD neuropathology, such as the production of amyloid-β (Aβ), the formation of amyloid plaques, and the hyperphosphorylation of tau protein. semanticscholar.org

The connection between the MVA pathway and neurodegeneration extends beyond cholesterol. The pathway's intermediates are essential for prenylation, a process that attaches isoprenoid groups to proteins, including small GTPases. These proteins are crucial for intracellular signaling and trafficking. nih.gov Disruptions in this pathway can, therefore, have widespread consequences on neuronal health. benthamscience.com For instance, mutations in the MVK gene, which encodes the enzyme mevalonate kinase that phosphorylates mevalonic acid to mevalonic acid-5-phosphate, cause mevalonic aciduria. This severe genetic disorder is characterized by neuroinflammation, severe neurologic impairments, and neurodegeneration linked to both apoptosis and pyroptosis (a form of programmed cell death). mdpi.com

Furthermore, the MVA pathway is important for producing antioxidant molecules like ubiquinone (Coenzyme Q10), which is involved in the mitochondrial electron transport chain. mdpi.com Mitochondrial dysfunction and oxidative stress are recognized as early events in the progression of AD and other neurodegenerative conditions. frontiersin.org Deficits in the oxidative phosphorylation pathway, the main energy source for neurons, have been identified in mouse models of Down syndrome and Alzheimer's disease, suggesting a link between metabolic dysregulation and neuronal degeneration. frontiersin.org The intricate involvement of the mevalonate pathway in cholesterol metabolism, protein function, and mitochondrial health underscores its significance as a potential area of interest in understanding and addressing neurodegenerative diseases. benthamdirect.comnih.gov

| Key Pathway Component/Process | Implication in Neurodegenerative Disease | Relevant Findings |

| Cholesterol Homeostasis | Dysregulation is linked to amyloid-β production and plaque formation in Alzheimer's Disease. semanticscholar.org | The human brain holds 25% of the body's total cholesterol, making its regulation critical for neuronal health. semanticscholar.org |

| Isoprenoid Synthesis | Essential for protein prenylation, affecting intracellular signaling and trafficking. nih.gov | Broadly regulates the secretion of Apolipoprotein E (ApoE), a major genetic risk factor for AD. nih.gov |

| Mevalonate Kinase (MVK) | Mutations lead to mevalonic aciduria, causing severe neuroinflammation and neurodegeneration. mdpi.com | The resulting neurodegeneration is linked to both apoptosis and pyroptosis. mdpi.com |

| Antioxidant Production | The pathway synthesizes ubiquinone (CoQ10), vital for mitochondrial function and combating oxidative stress. mdpi.com | Oxidative stress is a key factor in the development of many degenerative diseases. mdpi.com |

Significance in Plant Physiology and Symbiotic Signaling

The mevalonate (MVA) pathway, which produces mevalonic acid-5-phosphate as a key intermediate, is critical for a multitude of processes in plants, ranging from basic growth and development to complex interactions with symbiotic microbes. nih.gov

Regulation of Plant Growth and Development

Products of the MVA pathway are indispensable for plant life. This pathway is responsible for the biosynthesis of hundreds of isoprenoids, which are a diverse class of organic molecules. pnas.org These compounds include sterols, which are essential for maintaining cell membrane integrity and function; carotenoids, which act as pigments for photosynthesis and photoprotection; and the prenyl side chains of chlorophylls and quinones, which are vital for photosynthesis and respiration. pnas.orgwikipedia.org The MVA pathway also produces precursors for plant hormones such as cytokinins, abscisic acid, and gibberellins, which regulate nearly every aspect of a plant's life cycle, including seed germination, growth, floral development, and responses to environmental stress. nih.gov The central role of this pathway is highlighted by the fact that its disruption can lead to severe developmental defects. nih.gov

Mediation of Early Plant Responses to Microbial Symbiotic Signals

The MVA pathway is a crucial component in the signaling cascade that allows plants to recognize and engage with beneficial soil microbes, such as nitrogen-fixing rhizobia and arbuscular mycorrhizal (AM) fungi. pnas.org These symbiotic associations are vital for nutrient acquisition, particularly phosphorus. nih.gov Research has shown that the MVA pathway is necessary for the earliest plant responses to symbiotic signals produced by these microbes. pnas.org A key regulatory enzyme of the pathway, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), interacts with components of the symbiotic signaling machinery. nih.govresearchgate.net This suggests that the pathway is not just a source of metabolic building blocks but is actively involved in transducing the microbial signals that initiate the symbiotic relationship. pnas.org

Induction of Nuclear Calcium Signaling by MVAP and MVAPP

A critical event in early symbiotic signaling is the generation of calcium oscillations, or "spiking," within the nucleus of root cells. nih.gov This calcium signature is a central part of the signal transduction pathway that activates downstream genes required for the plant to accommodate the symbiotic fungus or bacterium. researchgate.net Remarkably, studies have demonstrated that the exogenous application of mevalonic acid (MVA) and its phosphorylated derivatives, mevalonic acid-5-phosphate (MVAP) and mevalonic acid-5-pyrophosphate (MVAPP), is sufficient to trigger this nuclear calcium spiking in the root hair cells of the model legume Medicago truncatula. pnas.org This finding positions the MVA pathway as a key link between the initial perception of microbial signals at the cell surface and the subsequent activation of the nuclear signaling cascade. pnas.org

| Compound | Effect on Plant Cells | Significance |

| Mevalonic Acid (MVA) | Induces nuclear calcium spiking. pnas.org | Demonstrates a signaling role for the MVA pathway beyond metabolism. pnas.org |

| Mevalonic Acid-5-Phosphate (MVAP) | Triggers nuclear calcium spiking. pnas.org | Implicates phosphorylated intermediates as active signaling molecules. pnas.org |

| Mevalonic Acid-5-Pyrophosphate (MVAPP) | Triggers nuclear calcium spiking. pnas.org | Further supports the role of the MVA pathway in the symbiotic signal transduction chain. pnas.org |

Advanced Analytical and Methodological Approaches for Mevalonic Acid 5 Phosphate Research

Quantitative Determination in Biological Systems

Accurate measurement of MVAP is crucial for understanding the flux and regulation of the mevalonate (B85504) pathway, which is essential for the biosynthesis of isoprenoids and steroids. nih.gov The inherent instability and low physiological concentrations of phosphorylated intermediates like MVAP present significant analytical challenges.

Liquid chromatography coupled with tandem mass spectrometry has become the gold standard for the quantitative analysis of MVAP. nih.gov This technique offers exceptional specificity and sensitivity, allowing for the detection of minute quantities of the compound in biological samples. nih.govresearchgate.net Ultra-performance liquid chromatography (UPLC), a high-resolution form of HPLC, provides faster analysis times and improved separation efficiency. nih.govresearchgate.net

In a typical LC-MS/MS workflow for MVAP, the compound is first separated from other cellular components on a liquid chromatography column. The eluent is then introduced into a mass spectrometer, where the MVAP molecules are ionized and fragmented. Specific fragment ions are then detected, providing a highly selective signal for quantification. For instance, a method for analyzing mevalonate in plasma used an LTQ linear ion trap mass spectrometer with electrospray ionization (ESI) in negative ion polarity, monitoring the transition of m/z 147 to 59. thermofisher.com

Researchers have successfully developed and validated UPLC-MS/MS methods that are linear over a wide concentration range (e.g., 0.5 to 250 µmol/L) with high precision and accuracy. nih.govresearchgate.net To enhance detection sensitivity, derivatization with agents like butanol-HCl can be employed, achieving a lower limit of quantification (LLOQ) as low as 5.0 femtomoles. nih.govresearchgate.net

Table 1: Performance Characteristics of a UPLC-MS/MS Method for MVAP Quantification

| Parameter | Value | Reference |

| Linearity (R²) | > 0.99 | nih.gov |

| Concentration Range | 0.5 to 250 µmol/L | nih.gov |

| Lower Limit of Quantification (LLOQ) | 5.0 fmol (with derivatization) | nih.gov |

| Precision | ≥ 89% | nih.gov |

| Accuracy | ± 2.7% | nih.gov |

| Assay Imprecision (Total) | 8.3% | nih.gov |

To achieve the highest degree of accuracy and to correct for sample matrix effects and variations during sample preparation, isotope dilution mass spectrometry is frequently employed. nih.govresearchgate.net This method involves adding a known amount of a stable isotope-labeled version of MVAP (e.g., containing deuterium (B1214612) or ¹³C) to the sample as an internal standard at the beginning of the extraction process. thermofisher.comnih.gov

Because the stable isotope-labeled standard is chemically identical to the endogenous MVAP, it behaves identically during extraction, chromatography, and ionization. nih.gov By measuring the ratio of the signal from the endogenous analyte to that of the isotopic standard, precise quantification can be achieved, regardless of sample loss during processing. nih.gov This approach has been instrumental in the accurate determination of mevalonate kinase activity by precisely quantifying the MVAP formed. nih.govresearchgate.net

The successful analysis of MVAP and other phosphorylated intermediates of the mevalonate pathway is highly dependent on the extraction protocol. nih.gov These compounds can be labile, susceptible to both enzymatic degradation by phosphatases and chemical hydrolysis, particularly under harsh pH or high-temperature conditions. nih.gov

To overcome these challenges, specialized extraction procedures have been developed. One effective method involves the simultaneous extraction of both acid-labile and base-labile metabolites into a solution of 7 M urea (B33335) at a neutral pH and low temperature. nih.gov This protocol minimizes both hydrolytic and enzymatic degradation, leading to good recovery of the pathway intermediates. nih.gov The extract can then be partially purified using anion-exchange membranes before analysis. nih.gov Another approach for plasma samples involves acidification to convert mevalonate to its more stable lactone form, followed by solid-phase extraction (SPE) for purification. thermofisher.com The non-lactonic form is then restored with ammonium (B1175870) hydroxide (B78521) before injection for LC-MS analysis. thermofisher.com

Enzyme Activity Assays

The quantification of MVAP is central to assays designed to measure the activity of the enzymes that catalyze its formation and subsequent conversion.

Mevalonate kinase (MK) catalyzes the ATP-dependent phosphorylation of mevalonic acid to produce MVAP. nih.govnih.gov The most direct and accurate method for determining MK activity is to measure the rate of MVAP formation over time. nih.govresearchgate.net

In this type of assay, recombinant or purified MK is incubated with its substrates, mevalonic acid and ATP, under optimized conditions (e.g., specific pH, temperature, and cofactor concentrations). nih.govnih.gov The reaction is stopped at various time points, and the amount of MVAP produced is quantified using sensitive techniques like UPLC-MS/MS. nih.govresearchgate.net This approach allows for precise determination of enzyme kinetics and can be used to characterize the effects of mutations or potential inhibitors on enzyme function. nih.gov For example, this method was used to show that the V261A variant of MK, associated with the disease HIDS, exhibited a significantly reduced activity of 53.1% compared to the wild-type enzyme. nih.govresearchgate.net

Phosphomevalonate kinase (PMK) is the next enzyme in the pathway, catalyzing the phosphorylation of MVAP to form mevalonic acid-5-pyrophosphate (MVAPP). nih.govrutgers.edu To study the function and kinetics of PMK, MVAP is used as the essential substrate. rutgers.edu

Enzyme assays for PMK involve incubating the enzyme with MVAP and ATP and then measuring the rate of product formation (MVAPP) or substrate consumption (MVAP). rutgers.eduresearchgate.net Researchers have used classical initial-rate methods to characterize the kinetic mechanism of PMK. rutgers.edu For instance, studies on the Streptococcus pneumoniae enzyme determined that it follows a random sequential bi-bi mechanism, where both substrates (ATP and MVAP) bind to the enzyme in a random order before the reaction occurs. rutgers.edu Such studies are crucial for understanding the enzyme's catalytic mechanism and identifying potential targets for drug development. rutgers.edu

Table 2: Kinetic Constants for S. pneumoniae Phosphomevalonate Kinase

| Kinetic Constant | Description | Value | Reference |

| kcat(forward) | Catalytic rate constant (forward reaction) | 3.4 s⁻¹ | rutgers.edu |

| Km(ATP) | Michaelis constant for ATP | 74 µM | rutgers.edu |

| Km(pmev) | Michaelis constant for phosphomevalonate (MVAP) | 4.2 µM | rutgers.edu |

| kcat(reverse) | Catalytic rate constant (reverse reaction) | 3.9 s⁻¹ | rutgers.edu |

| Km(ADP) | Michaelis constant for ADP | 350 µM | rutgers.edu |

| Km(ppmev) | Michaelis constant for diphosphomevalonate (MVAPP) | 12 µM | rutgers.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for the structural elucidation and quantification of phosphorus-containing compounds. In the context of mevalonic acid-5-phosphate (MVAP) research, ³¹P NMR is particularly valuable due to the presence of the phosphate (B84403) group, offering a direct and sensitive method for analysis without interference from other elements. oxinst.com

Quantitative ³¹P NMR (qNMR) spectroscopy is a precise method for determining the concentration of phosphorus-containing analytes, including MVAP. mdpi.com The technique relies on the principle that the signal intensity in the NMR spectrum is directly proportional to the number of phosphorus nuclei in the sample. mdpi.com By incorporating an internal standard with a known concentration, such as methylphosphonic acid (MPA), the exact amount of MVAP in a sample can be calculated. rsc.orgresearchgate.net This method offers several advantages, including a wide chemical shift range that minimizes signal overlap and the presence of few signals in the spectrum, which simplifies analysis. mdpi.com

A significant application of this technique is in the assessment of biocatalytic processes designed to produce specific stereoisomers of MVAP. For instance, a continuous and quantitative ³¹P NMR method has been developed to analyze the formation of (R)-mevalonic acid-5-phosphate. mdpi.com This allows researchers to effectively determine the efficacy of biocatalysts in synthesizing the desired enantiomerically pure compound, which is crucial for understanding and optimizing enzymatic reactions within the mevalonate pathway. mdpi.com

Key Features of ³¹P qNMR for MVAP Analysis:

High Specificity: Directly detects the phosphorus atom in the phosphate group.

Non-destructive: Allows for the recovery of the sample after analysis.

Accurate Quantification: Provides precise concentration measurements when used with an internal standard. rsc.org

Stereoselectivity Assessment: Can be used to monitor the production of specific enantiomers like (R)-MVAP. mdpi.com

Genetic Engineering and Metabolic Modeling for Pathway Elucidation

Genetic engineering and metabolic modeling are indispensable tools for investigating and optimizing the mevalonate (MVA) pathway. By manipulating the genetic makeup of microorganisms like Saccharomyces cerevisiae and Escherichia coli, researchers can study the function of specific enzymes, identify pathway bottlenecks, and enhance the production of mevalonate and its derivatives. nih.govasm.org

Both Saccharomyces cerevisiae (a yeast) and Escherichia coli (a bacterium) have been extensively engineered to serve as microbial platforms for producing valuable isoprenoids derived from the MVA pathway. nih.govsemanticscholar.orgnih.gov

In S. cerevisiae, which has a native MVA pathway, engineering efforts often focus on increasing the supply of the precursor acetyl-CoA and redirecting metabolic flux towards mevalonate. nih.gov Strategies include the stable integration of a feedback-insensitive acetyl-CoA synthetase and the mevalonate pathway genes from bacteria like Enterococcus faecalis. nih.govprinceton.edu Further enhancements have been achieved by inhibiting competing pathways, such as the one leading to squalene (B77637) by repressing the ERG9 gene, and by overexpressing enzymes involved in coenzyme A biosynthesis. nih.govprinceton.edu These combined strategies have led to significant increases in mevalonate production, demonstrating the feasibility of engineering this yeast for high-level production. nih.govprinceton.edu

E. coli is another popular host because it is easy to genetically manipulate and its metabolism is well-understood. nih.gov Since it does not naturally possess the MVA pathway, the entire pathway must be introduced from other organisms, such as S. cerevisiae or E. faecalis. nih.govnih.gov Engineering strategies in E. coli have involved integrating the mevalonate pathway genes into the chromosome to create stable, inducer-free strains. asm.org To boost productivity, further modifications have included enhancing the glycolytic flux by deleting genes like atpFH and reducing the carbon flow to competing pathways like the TCA cycle by deleting genes such as sucA. asm.org These approaches have resulted in engineered E. coli strains capable of producing high titers of mevalonate. asm.org

| Organism | Key Genetic Modification(s) | Goal of Modification | Reported Mevalonate Titer | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Integration of E. faecalis MVA pathway; Overexpression of acetyl-CoA synthetase (Se-acsL641P) | Increase acetyl-CoA supply and pathway flux | 1,390 ± 10 mg/L | nih.gov |

| Saccharomyces cerevisiae | Above modifications + Inhibition of squalene synthase (ERG9) + Overexpression of pantothenate kinase (CAB1) | Redirect flux from sterol synthesis; Enhance CoA supply | 13.3 ± 0.5 g/L (in fed-batch bioreactor) | nih.govprinceton.edu |

| Escherichia coli | Chromosomal integration of MVA pathway (atoB-mvaS-mvaE) under a constitutive promoter | Create a stable, inducer-free production strain | ~0.43 g/liter/h productivity | asm.org |

| Escherichia coli | Two copies of integrated MVA pathway + deletion of atpFH and sucA genes | Enhance glycolytic flux and reduce TCA cycle competition | 30 g/L (in fed-batch fermentation) | asm.org |

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govcreative-proteomics.com When combined with stable isotope tracers, such as ¹³C-labeled glucose, MFA provides detailed insights into the activity of metabolic pathways like the mevalonate pathway. nih.govnih.gov

The methodology involves feeding the engineered microorganism a substrate that has been enriched with a stable isotope (e.g., uniformly ¹³C-labeled glucose). nih.govnih.gov As the organism metabolizes the labeled substrate, the ¹³C atoms are incorporated into various intracellular metabolites, including acetyl-CoA, mevalonic acid-5-phosphate, and subsequent isoprenoids. nih.gov By analyzing the mass distribution of these metabolites using techniques like mass spectrometry (MS) or NMR, researchers can trace the path of the carbon atoms through the metabolic network. creative-proteomics.comnih.gov

This information is then used to construct a computational model that calculates the flux through each reaction in the central carbon metabolism. nih.gov For example, a ¹³C-MFA study on an MVA-producing E. coli strain revealed how the central metabolism adapted to the demands of MVA synthesis. nih.gov The analysis showed that to meet the high demand for NADPH required by the pathway, the engineered strain utilized the transhydrogenase reaction to supplement the NADPH produced by the pentose (B10789219) phosphate pathway. nih.gov Such analyses are crucial for identifying metabolic bottlenecks and proposing new genetic engineering strategies to further improve the production of MVAP and its derivatives. nih.gov

Comparative and Evolutionary Biochemistry of Mevalonic Acid 5 Phosphate Pathways

Classical Eukaryotic Mevalonate (B85504) Pathway

In eukaryotes, the classical or canonical mevalonate pathway is the primary route for isoprenoid biosynthesis. pnas.orgresearchgate.net This pathway is localized in the cytoplasm and is fundamental for the production of a multitude of compounds, including sterols, ubiquinone, and dolichol. researchgate.netcreative-proteomics.com The conversion of mevalonic acid to IPP involves a series of three ATP-dependent enzymatic reactions. nih.govnih.gov

Following the formation of mevalonic acid, the first committed step in the lower mevalonate pathway is the phosphorylation of the C5 hydroxyl group by mevalonate kinase (MVK) to yield mevalonic acid-5-phosphate (MVA5P). pnas.orghmdb.ca Subsequently, phosphomevalonate kinase (PMK) catalyzes a second phosphorylation event, converting MVA5P to mevalonate-5-diphosphate (MVAPP). pnas.orgwikipedia.org The final step is an ATP-dependent decarboxylation of MVAPP by mevalonate diphosphate (B83284) decarboxylase (MDD), which results in the formation of IPP. wikipedia.org This classical pathway is characterized by the sequential phosphorylation of mevalonate at the C5 position, followed by a final decarboxylation step.

| Enzyme | Substrate | Product | Organism Domain |

| Mevalonate Kinase (MVK) | Mevalonic Acid | Mevalonic Acid-5-Phosphate | Eukaryotes |

| Phosphomevalonate Kinase (PMK) | Mevalonic Acid-5-Phosphate | Mevalonate-5-Diphosphate | Eukaryotes |

| Mevalonate Diphosphate Decarboxylase (MDD) | Mevalonate-5-Diphosphate | Isopentenyl Pyrophosphate | Eukaryotes |

Diverse Archaeal Mevalonate Pathway Variants

Archaea, known for their unique membrane lipids composed of isoprenoid chains ether-linked to glycerol, also utilize the mevalonate pathway for isoprenoid biosynthesis. acs.org However, genomic and biochemical studies have revealed that most archaea lack the complete set of enzymes found in the classical eukaryotic pathway, specifically phosphomevalonate kinase and mevalonate diphosphate decarboxylase. nih.govacs.org This has led to the discovery of several alternative or modified mevalonate pathways.

An alternative mevalonate pathway, designated as Archaeal Mevalonate Pathway I, has been elucidated in the halophilic archaeon Haloferax volcanii. wikipedia.orgnih.govasm.org In this variation, after the initial phosphorylation of mevalonate to mevalonic acid-5-phosphate by mevalonate kinase, the pathway diverges significantly from the eukaryotic model. nih.gov Instead of a second phosphorylation, mevalonic acid-5-phosphate is directly decarboxylated by an enzyme known as phosphomevalonate decarboxylase (PMD) to produce isopentenyl phosphate (B84403) (IP). nih.govasm.org This is a key departure from the classical pathway, which utilizes a diphosphorylated intermediate for decarboxylation. asm.org The final step in this archaeal pathway is the phosphorylation of IP by isopentenyl phosphate kinase (IPK) to yield the final product, isopentenyl pyrophosphate (IPP). acs.orgnih.gov This pathway is characterized by a sequence of phosphorylation, decarboxylation, and a final phosphorylation. acs.org

| Enzyme | Substrate | Product | Organism Example |

| Mevalonate Kinase (MVK) | Mevalonic Acid | Mevalonic Acid-5-Phosphate | Haloferax volcanii |

| Phosphomevalonate Decarboxylase (PMD) | Mevalonic Acid-5-Phosphate | Isopentenyl Phosphate | Haloferax volcanii |

| Isopentenyl Phosphate Kinase (IPK) | Isopentenyl Phosphate | Isopentenyl Pyrophosphate | Haloferax volcanii |